molecular formula C26H34N2O4 B13723994 [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate

[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate

Cat. No.: B13723994
M. Wt: 438.6 g/mol
InChI Key: ABYPHTHVGDXHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring with amino and phenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate typically involves multiple steps. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of amino and phenyl groups through various organic reactions. Common reagents used in these reactions include amines, phenyl compounds, and cyclohexyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino and phenyl groups. It may also serve as a precursor for developing new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structure suggests it could be used in drug design and development, particularly for targeting specific molecular pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it valuable for creating high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate involves its interaction with specific molecular targets. The compound’s amino and phenyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Another compound with a similar structure but different functional groups.

    Sulfur compounds: These compounds share some chemical properties but differ significantly in their applications and reactivity.

    Methylammonium lead halides: These compounds have distinct applications in solar cells and other technologies.

Uniqueness

What sets [4-[(2-Amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate apart is its unique combination of amino and phenyl groups attached to a cyclohexyl ring. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

[4-[(2-amino-3-phenylpropanoyl)oxymethyl]cyclohexyl]methyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C26H34N2O4/c27-23(15-19-7-3-1-4-8-19)25(29)31-17-21-11-13-22(14-12-21)18-32-26(30)24(28)16-20-9-5-2-6-10-20/h1-10,21-24H,11-18,27-28H2

InChI Key

ABYPHTHVGDXHDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1COC(=O)C(CC2=CC=CC=C2)N)COC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.